molecular formula C7H11NO B8629658 (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE

(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE

Cat. No.: B8629658
M. Wt: 125.17 g/mol
InChI Key: LWNXJQPKSKLLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6S)-3-AZABICYCLO[420]OCTAN-4-ONE is a bicyclic compound characterized by a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE typically involves the acylation of tetrahydro-1,3-oxazines with diketen, followed by diazo exchange, irradiation, and reduction. This method yields derivatives with trans-substituents about the β-lactam ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of a functional group with another.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer properties may involve the inhibition of β-tubulin .

Comparison with Similar Compounds

Uniqueness: (1S,6S)-3-AZABICYCLO[420]OCTAN-4-ONE is unique due to its specific ring structure and the presence of an oxo group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-azabicyclo[4.2.0]octan-4-one

InChI

InChI=1S/C7H11NO/c9-7-3-5-1-2-6(5)4-8-7/h5-6H,1-4H2,(H,8,9)

InChI Key

LWNXJQPKSKLLSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(=O)NC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.48 g of bicyclo[3.2.0]heptan-3-one in 8 ml of formic acid was added 725 mg of hydroxylamine-O-sulfonic acid, followed by heat-refluxing for 3 hours. The reaction mixture was allowed to cool, poured into ice water, neutralized with a 5N sodium hydroxide aqueous solution, and extracted with chloroform. The organic layer was washed, dried, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 48 mg of the title compound as a brown solid, which had the following physical properties.
Quantity
0.48 g
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reactant
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725 mg
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reactant
Reaction Step One
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8 mL
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solvent
Reaction Step One
[Compound]
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ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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